molecular formula C12H15NO3 B1362492 N-(2-ethoxyphenyl)-3-oxobutanamide CAS No. 41687-09-6

N-(2-ethoxyphenyl)-3-oxobutanamide

Cat. No.: B1362492
CAS No.: 41687-09-6
M. Wt: 221.25 g/mol
InChI Key: RZNSERNEEXUOEN-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-3-oxobutanamide: is an organic compound with the molecular formula C12H15NO3 It is a derivative of butanamide, where the amide nitrogen is substituted with a 2-ethoxyphenyl group and the carbonyl group is located at the third position of the butanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of N-(2-ethoxyphenyl)-3-oxobutanamide typically begins with 2-ethoxyaniline and ethyl acetoacetate.

    Reaction Conditions: The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond. Commonly used reagents include hydrochloric acid or sodium hydroxide.

    Procedure: The 2-ethoxyaniline is reacted with ethyl acetoacetate in the presence of a catalyst to form the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods:

    Large-Scale Synthesis: For industrial production, the synthesis is scaled up using batch or continuous flow reactors. The reaction conditions are optimized to maximize yield and minimize by-products.

    Purification: Industrial purification methods include distillation, crystallization, and various chromatographic techniques to ensure the compound meets the required purity standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(2-ethoxyphenyl)-3-oxobutanamide can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide. The major product of oxidation is the corresponding carboxylic acid derivative.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of the corresponding alcohol.

    Substitution: The compound can participate in substitution reactions, where the ethoxy group can be replaced by other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products:

    Oxidation: Carboxylic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: N-(2-ethoxyphenyl)-3-oxobutanamide is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology:

    Biological Studies: The compound is used in biological studies to investigate its potential effects on various biological pathways and its interactions with biomolecules.

Medicine:

    Drug Development: Due to its structural features, this compound is explored for its potential therapeutic properties, including anti-inflammatory and analgesic activities.

Industry:

    Material Science: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

Molecular Targets and Pathways:

    Enzyme Inhibition: N-(2-ethoxyphenyl)-3-oxobutanamide may act as an inhibitor of specific enzymes, affecting various biochemical pathways.

    Receptor Binding: The compound can bind to certain receptors, modulating their activity and leading to physiological effects.

Mechanism:

  • The exact mechanism of action depends on the specific application and the biological target. Generally, the compound interacts with its target through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, leading to changes in the target’s activity.

Comparison with Similar Compounds

  • N-(2-methoxyphenyl)-3-oxobutanamide
  • N-(2-ethoxyphenyl)-2-oxobutanamide
  • N-(2-ethoxyphenyl)-3-hydroxybutanamide

Uniqueness:

  • Structural Features: N-(2-ethoxyphenyl)-3-oxobutanamide has a unique combination of functional groups that confer specific chemical and biological properties.
  • Reactivity: The presence of the ethoxy group and the position of the carbonyl group influence the compound’s reactivity and its interactions with other molecules.
  • Applications: Its unique structure makes it suitable for specific applications in medicinal chemistry and materials science, distinguishing it from similar compounds.

Properties

IUPAC Name

N-(2-ethoxyphenyl)-3-oxobutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-3-16-11-7-5-4-6-10(11)13-12(15)8-9(2)14/h4-7H,3,8H2,1-2H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZNSERNEEXUOEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80304477
Record name N-(2-ethoxyphenyl)-3-oxobutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80304477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41687-09-6
Record name NSC165874
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165874
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(2-ethoxyphenyl)-3-oxobutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80304477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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